Lauryl alcohol diphosphonic acid

Catalog No.
S1516614
CAS No.
16610-63-2
M.F
C12H28O7P2
M. Wt
346.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lauryl alcohol diphosphonic acid

CAS Number

16610-63-2

Product Name

Lauryl alcohol diphosphonic acid

IUPAC Name

(1-hydroxy-1-phosphonododecyl)phosphonic acid

Molecular Formula

C12H28O7P2

Molecular Weight

346.29 g/mol

InChI

InChI=1S/C12H28O7P2/c1-2-3-4-5-6-7-8-9-10-11-12(13,20(14,15)16)21(17,18)19/h13H,2-11H2,1H3,(H2,14,15,16)(H2,17,18,19)

InChI Key

KKVZONPEMODBBG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O

Synonyms

LAURYL ALCOHOL DIPHOSPHONIC ACID

Canonical SMILES

CCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O

Description

The exact mass of the compound Lauryl alcohol diphosphonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lauryl alcohol diphosphonic acid is an organic compound classified as a bisphosphonate, characterized by the presence of two phosphonate groups linked through a carbon atom. Its molecular formula is C12H28O7P2C_{12}H_{28}O_{7}P_{2} and it has a molecular weight of approximately 346.294 g/mol . This compound is primarily recognized for its unique structure, which includes a long aliphatic chain derived from lauryl alcohol, contributing to its properties and applications in various fields.

Typical of phosphonic acids. These include:

  • Esterification: It can react with alcohols to form esters, which may be useful in creating surfactants or other derivatives.
  • Neutralization: The acidic protons can be neutralized with bases, forming salts that may exhibit different solubility and reactivity profiles.
  • Nucleophilic Substitution: The phosphonate groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions are significant in synthesizing derivatives that may enhance the compound's utility in specific applications.

Lauryl alcohol diphosphonic acid exhibits notable biological activity, particularly as an inhibitor of key enzymes involved in isoprenoid biosynthesis. It specifically inhibits farnesyl diphosphate synthase, which is crucial for the synthesis of various essential metabolites such as sterols and dolichols . This inhibition can impact cellular functions related to growth and differentiation, making it a compound of interest in pharmacological research.

The synthesis of lauryl alcohol diphosphonic acid typically involves the following methods:

  • Phosphonation of Lauryl Alcohol: The primary method includes reacting lauryl alcohol with phosphorus oxychloride or phosphorus trichloride followed by hydrolysis to yield the diphosphonic acid.
  • Use of Phosphonic Acid Derivatives: Starting from simpler phosphonic acids, one can introduce the lauryl group through alkylation reactions.
  • Direct Phosphorylation: This involves direct phosphorylation of the lauryl chain using phosphoric acid derivatives under controlled conditions.

These methods allow for the efficient production of lauryl alcohol diphosphonic acid with varying purity levels depending on the reaction conditions and purification processes employed.

Lauryl alcohol diphosphonic acid finds applications across several industries:

  • Cosmetics and Personal Care: It is used in formulations for hair care products such as shampoos and conditioners due to its emulsifying properties .
  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in targeting metabolic pathways related to isoprenoid synthesis.
  • Agriculture: It may also be explored for use as a chelating agent or in formulations aimed at improving nutrient uptake in plants.

Research on interaction studies involving lauryl alcohol diphosphonic acid focuses on its effects on biological systems. Notably, it has been shown to interact with enzymes involved in metabolic pathways, leading to potential therapeutic applications. Additionally, studies indicate low toxicity levels regarding cancer and reproductive health concerns . These findings suggest that while it has significant biological activity, it may also have a favorable safety profile when used appropriately.

Lauryl alcohol diphosphonic acid shares structural characteristics with other phosphonic acids and bisphosphonates. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
Alendronic AcidContains two phosphonate groupsUsed primarily for osteoporosis treatment
Etidronic AcidContains one phosphonate groupCommonly used as a chelating agent
Pamidronic AcidContains two phosphonate groupsEffective in treating bone diseases
Clodronic AcidContains one phosphonate groupUsed for treating hypercalcemia

Lauryl alcohol diphosphonic acid is unique due to its long-chain aliphatic structure, which enhances its emulsifying properties compared to other bisphosphonates that are primarily focused on therapeutic applications without significant surfactant characteristics.

XLogP3

1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

346.13102722 g/mol

Monoisotopic Mass

346.13102722 g/mol

Heavy Atom Count

21

UNII

S888WM4024

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Other CAS

16610-63-2

Wikipedia

Lauryl alcohol diphosphonic acid

Dates

Modify: 2023-07-17

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